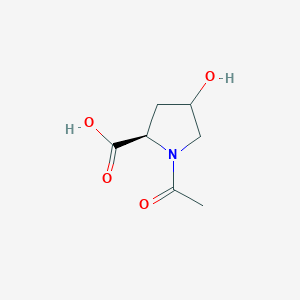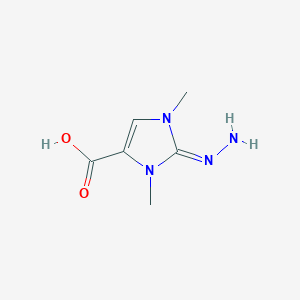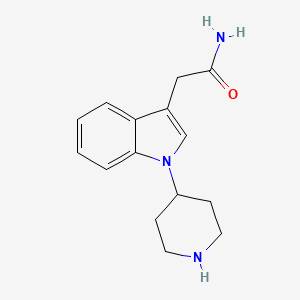
(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-4-Hydroxy-L-Proline: (AC-HYP-OH) is a derivative of the amino acid prolineOxaceprol and Acetyl-4-Hydroxy-L-Proline . This compound is characterized by its white crystalline powder form and is soluble in water . It has a molecular formula of C7H11NO4 and a molecular weight of 173.17 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-Hydroxy-L-Proline typically involves the acetylation of 4-hydroxy-L-proline. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group. The process involves the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction .
Industrial Production Methods: Industrial production of N-Acetyl-4-Hydroxy-L-Proline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-4-Hydroxy-L-Proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-4-Hydroxy-L-Proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in collagen synthesis and its potential effects on cellular processes.
Medicine: N-Acetyl-4-Hydroxy-L-Proline is investigated for its anti-inflammatory and wound-healing properties.
Industry: The compound is used in the cosmetic industry for its potential benefits in skin care products.
Wirkmechanismus
The mechanism of action of N-Acetyl-4-Hydroxy-L-Proline involves its interaction with cellular pathways that regulate inflammation and wound healing. The compound increases ceramide synthesis, which plays a crucial role in maintaining skin barrier function and hydration. This action helps alleviate pruritus and promotes wound healing .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-L-Proline: A precursor to N-Acetyl-4-Hydroxy-L-Proline, involved in collagen synthesis.
Acetyl-L-Proline: Another acetylated derivative of proline with different functional properties.
Oxaceprol: A synonym for N-Acetyl-4-Hydroxy-L-Proline, known for its anti-inflammatory effects.
Uniqueness: N-Acetyl-4-Hydroxy-L-Proline stands out due to its specific acetylation at the hydroxyl group, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11NO4 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5?,6-/m1/s1 |
InChI-Schlüssel |
BAPRUDZDYCKSOQ-PRJDIBJQSA-N |
Isomerische SMILES |
CC(=O)N1CC(C[C@@H]1C(=O)O)O |
Kanonische SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)


![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)
![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)




